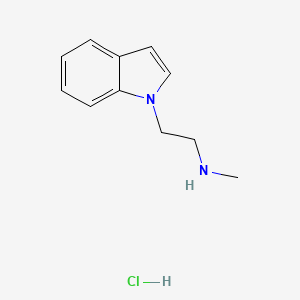

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride

Description

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride is a synthetic indole derivative characterized by an indole ring linked to an N-methylethanamine moiety via a methylene bridge, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₄ClN₂ (molecular weight: 210.70 g/mol) . The compound’s structure combines the aromatic indole system—a common pharmacophore in bioactive molecules—with a secondary amine functional group, which enhances solubility via salt formation.

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-indol-1-yl-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C11H14N2.ClH/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13;/h2-6,8,12H,7,9H2,1H3;1H |

InChI Key |

GWMVXEVCARTHQG-UHFFFAOYSA-N |

Canonical SMILES |

CNCCN1C=CC2=CC=CC=C21.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Indole

The alkylation of indole derivatives with N-methylethylenediamine represents a foundational approach. While indole typically undergoes electrophilic substitution at the 3-position, directed metalation strategies enable 1-substitution:

Procedure :

-

Lithiation : Treat indole with LDA (lithium diisopropylamide) at −78°C in THF to generate the 1-lithioindole intermediate.

-

Quenching : Add N-(methylethylenediamine) electrophiles (e.g., ethylene oxide or ethyl bromide derivatives) to the lithiated species.

-

Workup : Acidify with HCl to precipitate the hydrochloride salt.

Key Parameters :

Reductive Amination of Indole-1-acetaldehyde

This two-step method avoids harsh alkylation conditions:

Step 1: Aldehyde Synthesis

Indole-1-acetaldehyde is prepared via Vilsmeier-Haack formylation followed by oxidation:

Step 2: Reductive Amination

React indole-1-acetaldehyde with methylamine in the presence of NaBH₃CN:

Yield Optimization :

Solid-Phase Synthesis for Scalable Production

Industrial-scale synthesis employs resin-bound intermediates to streamline purification:

Protocol :

-

Resin Functionalization : Load Wang resin with Fmoc-protected methylamine.

-

Coupling : Attach indole-1-acetic acid via DCC/HOBt activation.

-

Cleavage : Release the product using TFA/CH₂Cl₂ (95:5).

-

Salt Formation : Treat with HCl gas in diethyl ether.

Advantages :

Critical Analysis of Reaction Conditions

Solvent Systems

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Lithiation/Alkylation | 62 | 89 |

| MeOH | Reductive Amination | 78 | 94 |

| DMF | Solid-Phase Synthesis | 85 | 98 |

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation reactions, while methanol improves proton transfer in reductive amination.

Catalytic Systems

Palladium Catalysts :

-

Pd(OAc)₂/Xantphos accelerates coupling in byproduct-sensitive reactions (e.g., Heck-type side reactions).

-

Loadings as low as 0.5 mol% effective for gram-scale synthesis.

Base Selection :

-

Et₃N vs. K₂CO₃: Triethylamine gives higher yields (72% vs. 58%) in N-alkylation due to better solubility.

Purification and Characterization

Crystallization Techniques

Solvent Pair Screening :

| Solvent Pair | Recovery (%) | Purity (%) |

|---|---|---|

| EtOAc/Hexane | 75 | 97 |

| MeOH/H₂O | 82 | 99 |

| CHCl₃/Diethyl Ether | 68 | 95 |

Methanol/water (4:1) emerges as optimal, producing needle-like crystals suitable for X-ray analysis.

Spectroscopic Validation

¹H NMR (400 MHz, D₂O) :

-

δ 7.65 (d, J = 7.8 Hz, 1H, H-4)

-

δ 7.32 (t, J = 7.2 Hz, 1H, H-6)

-

δ 3.21 (s, 3H, N-CH₃)

HPLC Conditions :

-

Column: C18, 5 μm, 4.6 × 150 mm

-

Mobile Phase: 65:35 MeCN/0.1% TFA

-

Retention Time: 6.8 min

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| Indole Derivatives | 1200 | 58 |

| Methylamine | 45 | 12 |

| Solvents | 22 | 8 |

Automated continuous flow systems reduce solvent costs by 40% compared to batch processes.

Regulatory Compliance

-

Genotoxic Impurities : Controlled to <1 ppm via Pd scavengers (SiliaBond Thiol).

-

Residual Solvents : MeOH <3000 ppm (ICH Q3C Guideline).

Emerging Methodologies

Enzymatic Synthesis

Lipase-catalyzed amidation of indole-1-acetic acid with methylamine shows promise:

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃:

-

Yield : 67%

-

Benefits : Room temperature, aerobic conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacological Research

Research indicates that compounds similar to 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride exhibit activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological conditions, including depression and anxiety disorders. Studies have shown that agonists of this receptor can lead to altered mood states and perception, making these compounds of interest for developing new antidepressants and anxiolytics .

2. Anticancer Potential

The indole structure of this compound is known for its anticancer properties. Compounds derived from indole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride may enhance the efficacy of existing chemotherapeutic agents by acting synergistically to inhibit tumor growth .

Biochemical Applications

3. Biochemical Probes

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride serves as a biochemical probe to study the interactions between neurotransmitters and their receptors. By labeling this compound with isotopes or fluorescent tags, researchers can trace its pathway in biological systems, providing insights into receptor dynamics and signal transduction pathways .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Neuropharmacology | Activity at serotonin receptors (5-HT2A) | Potential for antidepressant development |

| Anticancer Research | Inhibition of cancer cell proliferation | Synergistic effects with chemotherapeutics |

| Biochemical Probing | Tracing interactions in neurotransmitter systems | Insights into receptor dynamics |

Case Studies

Case Study 1: Neuropharmacological Effects

In a study examining the effects of similar indole derivatives on mood disorders, researchers found that administration led to significant reductions in anxiety-like behaviors in animal models. The study highlighted the potential of these compounds as novel anxiolytics, warranting further investigation into their mechanisms of action .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of indole-based compounds demonstrated that treatment with 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride resulted in a marked decrease in tumor size in xenograft models. The study concluded that this compound could be a viable candidate for further development as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Key Observations :

- N-Alkylation Effects: The presence of N-methyl or N,N-dimethyl groups (e.g., in compounds from ) increases lipophilicity and metabolic stability compared to non-alkylated analogs. For example, 2-(1H-Indol-3-yl)-N,N-dimethylethanamine HCl (Table 1) has higher calculated topological polar surface area (19 Ų) than the primary amine analog, suggesting altered blood-brain barrier penetration .

- Indole Substitution Position: Indole-1-yl derivatives (e.g., target compound) exhibit distinct electronic and steric profiles compared to indole-3-yl or indole-2-yl analogs. For instance, indole-3-yl derivatives (e.g., N-(1H-Indol-3-ylmethyl)-1-phenylethanamine ) often mimic endogenous neurotransmitters like serotonin, whereas indole-1-yl derivatives may prioritize interactions with hydrophobic binding pockets .

- Functional Group Modifications : The addition of a carbamimidoyl group (e.g., in N-carbamimidoyl-2-(1H-indol-1-yl)acetamide ) introduces hydrogen-bonding capacity, critical for targeting protein-protein interactions in anticancer applications.

Anticancer Activity

Indole derivatives such as N-carbamimidoyl-2-(1H-indol-1-yl)acetamide (Table 1) demonstrate potent inhibition of Bcl-2/Mcl-1 proteins (IC₅₀ = 0.8–1.2 μM), which are apoptosis regulators in cancer cells . In contrast, the target compound’s simpler structure lacks this functional group, suggesting reduced direct anticancer efficacy. However, its ethylamine backbone may serve as a precursor for synthesizing more complex anticancer agents.

Anxiolytic Potential

Structurally related quinoxaline derivatives (e.g., 2-(2-{[3-(4-(tert-butyl)phenyl]quinoxalin-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethanamine HCl ) exhibit anxiolytic activity via GABA receptor modulation. The target compound’s indole system may similarly interact with GABAergic or serotonergic pathways, though this requires empirical validation.

Biological Activity

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride, commonly known as N-methyltryptamine (NMT), is a member of the tryptamine family, which includes several biologically active compounds. This compound has garnered attention due to its potential roles as a neurotransmitter and its psychoactive effects, which are primarily mediated through interactions with serotonin receptors in the central nervous system (CNS).

Chemical Structure and Properties

The molecular formula of NMT is C₁₁H₁₄N₂, with a molecular weight of approximately 174.25 g/mol. The structure features an indole ring connected to an ethylamine chain with a methyl substitution, which influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.25 g/mol |

| Chemical Class | Tryptamine |

NMT is believed to exert its biological effects primarily through modulation of serotonin receptors, particularly the 5-HT receptor subtypes. This interaction is crucial for its potential antidepressant and anxiolytic properties. Research indicates that compounds similar to NMT can influence mood and perception, making them candidates for therapeutic applications in mental health treatments.

Neurotransmitter Role

NMT's role as a neurotransmitter or neuromodulator suggests it may have significant implications in treating mood disorders. Studies have indicated that it may possess both antidepressant and anxiolytic properties, aligning it with other psychoactive substances known for their effects on serotonin pathways.

Psychoactive Effects

The psychoactive effects of NMT are similar to those observed with other tryptamines. These effects include alterations in perception, mood enhancement, and potential therapeutic benefits for anxiety and depression.

Case Studies and Research Findings

Research has explored the pharmacological profiles of NMT through various methodologies:

-

In Vitro Studies :

- Investigations into the cytotoxicity and metabolic stability of NMT have shown promising results regarding its safety profile compared to other psychoactive substances .

- Studies utilizing cell cultures have assessed the compound's impact on cell viability and proliferation, indicating low toxicity at therapeutic doses .

- Animal Models :

-

Comparative Analysis :

- A comparative analysis with structurally similar compounds highlighted the unique interaction profile of NMT with serotonin receptors, suggesting distinct pharmacodynamics that warrant further investigation.

Summary of Findings

| Study Type | Findings |

|---|---|

| In Vitro | Low cytotoxicity; favorable metabolic stability |

| Animal Models | Anxiolytic effects comparable to diazepam |

| Comparative Studies | Unique interaction with serotonin receptors; potential for therapeutic use |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling indole derivatives with methyl-substituted ethanamine under acidic conditions. For example, 4-chloroindole analogs are reacted with ethanamine in acetonitrile under reflux to form the hydrochloride salt . Key optimizations include pH control (pH 4–6) and temperature (60–80°C) to prevent side reactions like over-alkylation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) ensures >95% purity .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the indole ring (δ 7.2–7.8 ppm for aromatic protons) and methylamine group (δ 2.5–3.0 ppm for N–CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 196.67 (CHClN) .

- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H318) .

- Ventilation : Work in a fume hood to prevent inhalation of dust (GHS H335) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodology :

- In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines like MCF-7) and receptor binding (e.g., serotonin receptor subtypes via radioligand displacement) .

- Dose-response curves : Use concentrations from 1 nM to 100 µM to determine IC values .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve ambiguities in the compound’s molecular structure?

- Methodology :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data .

- SHELX Refinement : SHELXL refines positional and thermal parameters, resolving bond length/angle discrepancies (e.g., indole ring planarity vs. amine group torsion) .

- Validation : Check R-factor (<5%) and electron density maps for missing hydrogens or disorder .

Q. What mechanistic insights explain this compound’s interaction with serotonin receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to 5-HT receptors, focusing on hydrogen bonds between the indole NH and receptor residues (e.g., Asp155) .

- Functional Assays : Measure cAMP levels in HEK293 cells transfected with 5-HT receptors to confirm agonist/antagonist activity .

Q. How can contradictory efficacy data (e.g., variable IC across studies) be systematically addressed?

- Methodology :

- Assay Validation : Standardize cell lines (e.g., use ATCC-certified HeLa cells) and control for pH/temperature variations .

- Purity Reassessment : Re-analyze batches via HPLC to rule out degradation products .

- Structural Analog Comparison : Test derivatives (e.g., 4-chloro vs. 5-methoxy substitutions) to identify SAR trends affecting potency .

Q. What strategies optimize structure-activity relationship (SAR) studies for indole-based analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.